N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C21H21N5O2/c1-14(2)12-25-11-10-15-17(8-5-9-19(15)25)22-20(27)13-26-21(28)16-6-3-4-7-18(16)23-24-26/h3-11,14H,12-13H2,1-2H3,(H,22,27) |
InChI Key |
JDPMFOXHLFCQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Diazotization of Anthranilamide
Anthranilamide (2 ), derived from isatoic anhydride (1 ) and ammonium carbonate, undergoes diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C:
Key conditions :
Alternative Route via Anthranilhydrazide
Anthranilhydrazide (4 ) may also serve as a precursor, though yields are moderate (50–60%) compared to the anthranilamide pathway.
Coupling with the Indole Derivative
The indole subunit, N-(2-methylpropyl)-1H-indol-4-amine , is synthesized separately and coupled to the benzotriazinone-acetamide intermediate.
Synthesis of N-(2-Methylpropyl)-1H-Indol-4-Amine
Indole is alkylated with 1-bromo-2-methylpropane via a Friedel-Crafts alkylation or nucleophilic substitution:
Key modifications :
Amide Bond Formation
The acyl azide (8a ) reacts with the indole amine under Staudinger or Huisgen cycloaddition conditions to form the target acetamide:
Representative conditions :
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Analytical Validation and Optimization
Spectroscopic Characterization
Yield Optimization Strategies
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazinyl derivatives.
Scientific Research Applications
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific pathways involved in diseases.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with tryptophan-binding proteins, while the benzotriazinyl group can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
- N-(1-methyl-1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (): Differs by a methyl group instead of 2-methylpropyl at the indole N1 position.
- N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (): Shares an indole core but replaces the benzotriazinone with a tosyl group. The absence of the benzotriazinone ring may reduce interactions with enzymes or receptors dependent on this moiety.
- N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (): These derivatives feature oxadiazole rings instead of benzotriazinone.
- GPR139 Agonists (): Pyrrolo[1,2-d][1,2,4]triazin-4-one analogs demonstrate the versatility of fused triazinone systems in targeting neurological receptors. The benzotriazinone in the target compound may confer similar bioactivity but with distinct selectivity.
Pharmacological and Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~400 g/mol) aligns with drug-like properties, though the benzotriazinone may reduce aqueous solubility compared to oxadiazole-containing analogs .
Structure-Activity Relationships (SAR)
- Indole Substitution : Bulky N1 substituents (e.g., 2-methylpropyl) may enhance metabolic stability over smaller groups (e.g., methyl) by sterically hindering cytochrome P450 oxidation .
- Benzotriazinone vs. Oxadiazole: Benzotriazinone’s carbonyl group provides a hydrogen-bond acceptor, critical for target binding, whereas oxadiazoles () prioritize hydrophobic interactions .
- Acetamide Linker : The flexible spacer allows optimal positioning of aromatic groups for receptor engagement, a feature shared with DB07984 () and GPR139 agonists ().
Biological Activity
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHNO
- Molecular Weight : 374.4 g/mol
The structure features an indole moiety and a benzotriazinone derivative, which are known to contribute to various pharmacological activities.
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. A study noted that compounds similar to this compound demonstrated strong binding affinities towards bacterial targets such as E. coli Fab-H receptor, suggesting potential applications in antibacterial therapies .
Anti-inflammatory Properties
Benzotriazinone derivatives have been reported to possess anti-inflammatory activities. In vitro studies showed that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as tyrosinase. Kinetic studies revealed that certain analogs exhibited potent inhibitory effects on mushroom tyrosinase, which is crucial in melanin biosynthesis. The inhibition mechanism was further analyzed using Lineweaver–Burk plots, indicating competitive inhibition .
Synthesis and Characterization
A study synthesized various benzotriazinone derivatives through a series of chemical reactions including azide coupling methods. The synthesized compounds were characterized using NMR spectroscopy, confirming their structures and purity .
Efficacy Against Cancer Cells
In cellular studies, specific derivatives were tested against HepG2 liver carcinoma cells. Results indicated that some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents. Molecular docking studies also supported these findings by showing strong interactions with cancer-related targets .
Comparative Data Table
Q & A
Q. What are the key synthetic routes for synthesizing N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core. For example, alkylation at the indole 1-position (e.g., 2-methylpropyl group) precedes acetamide coupling at the 4-position. The benzotriazinone moiety is introduced via cyclization or substitution reactions. Reaction optimization may include controlling temperature (e.g., 0–5°C for acid-sensitive steps) and solvent selection (e.g., dichloromethane for acylation) to improve yields .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Advanced spectroscopic techniques are employed:
- 1H/13C-NMR for verifying substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., observed vs. calculated m/z within ±2 ppm) .
- X-ray crystallography (using SHELX software for refinement) resolves absolute configuration, particularly for chiral centers or complex heterocycles .
Q. What analytical methods ensure purity and yield during synthesis?
- Thin-Layer Chromatography (TLC) monitors reaction progress (e.g., Rf values in 9:1 CH2Cl2:MeOH).
- High-Performance Liquid Chromatography (HPLC) quantifies purity (>95%) using reverse-phase columns (C18) and UV detection .
Q. What preliminary assays are used to evaluate biological activity?
Initial screening often involves:
- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa).
- Enzyme inhibition studies (e.g., tubulin polymerization assays for antimitotic activity, referencing indole-acetamide analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Modify the indole 1-position (e.g., 2-methylpropyl vs. benzyl) and acetamide side chains to assess impact on potency. For example, replacing the 4-oxobenzotriazine with a pyridyl group reduces tubulin binding affinity .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding with β-tubulin’s colchicine site) .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Assay conditions (e.g., ATP concentration in kinase assays affecting IC50 values).
- Structural analogs : Compare data for compounds like D-24851 ( ), where minor substituent changes (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) alter cytotoxicity by >10-fold .
- Statistical validation : Replicate experiments with larger sample sizes and orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
Q. What challenges arise during crystallographic refinement of this compound?
- Twinned data : SHELXL’s twin refinement tools (BASF parameter) handle pseudo-merohedral twinning common in heterocyclic crystals .
- Disorder modeling : Flexible side chains (e.g., 2-methylpropyl) require multi-conformational refinement with occupancy adjustments .
Q. How are reaction conditions optimized for scale-up synthesis?
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2) improve coupling efficiency for indole functionalization .
- Solvent optimization : Switching from THF to DMF increases acylation yields by 20% .
- Temperature gradients : Gradual warming (-78°C to RT) prevents byproduct formation in nitroarene cyclizations .
Q. What mechanistic insights exist for its biological targets (e.g., tubulin)?
Q. How are advanced NMR experiments applied to study conformational dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
